molecular formula C10H14ClNO3 B1297293 Ethyl 2-(3-aminophenoxy)acetate CAS No. 5544-78-5

Ethyl 2-(3-aminophenoxy)acetate

Cat. No.: B1297293
CAS No.: 5544-78-5
M. Wt: 231.67 g/mol
InChI Key: REIKFBSNZOQHFT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(3-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-(3-aminophenoxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a phenoxy ring that contains an amino substituent at the meta position. This unique positioning of the amino group is critical as it influences both the chemical reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Phenoxy Group : The reaction of 3-aminophenol with ethyl chloroacetate or ethyl bromoacetate.
  • Purification : The product is often purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
  • Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and influencing various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for several commonly used antibiotics, indicating a promising alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential use in managing inflammatory disorders .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
Ethyl 2-(4-aminophenoxy)acetatePara-substituted analogModerate antimicrobial activity
Ethyl 2-(2-aminophenoxy)acetateOrtho-substituted analogLower potency compared to meta
Ethyl 2-(3-hydroxyphenoxy)acetateHydroxy-substituted analogEnhanced antioxidant properties

The comparative analysis shows that the position of the amino group significantly affects the biological activity, with meta substitution generally yielding better results in terms of antimicrobial and anti-inflammatory effects .

Properties

CAS No.

5544-78-5

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

ethyl 2-(3-aminophenoxy)acetate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H

InChI Key

REIKFBSNZOQHFT-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=CC(=C1)N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N.Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-nitrophenoxy)-acetic acid ethyl ester (500 mg, 2.22 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (50 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield a residue which was purified over neutral alumina using ethyl acetate-hexane to give (3-amino-phenoxy)-acetic acid ethyl ester (330 mg, 77%) as oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-nitrophenoxyacetate (10 g) in ethanol (200 ml), iron powder (10 g) and concentrated hydrochloric acid (4.8 ml) was heated at reflux for 5 hours. The solid residue was removed by filtration whilst the mixture was hot, and was washed with warm ethanol. The solvent was evaporated and the residue partitioned between sodium bicarbonate solution and methylene chloride. The aqueous layer was separated and extracted with fresh methylene chloride. The combined organic extracts were dried (MgSO4) and evaporated. The residue was eluted through silica using a 5:3 mixture of hexane and ethyl acetate as eluent to give ethyl 3-aminophenoxyacetate as an orange oil in 66% yield;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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